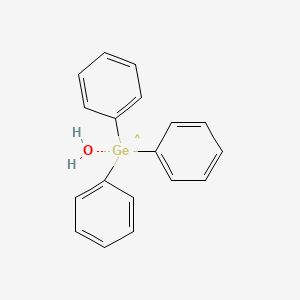

Triphenylgermanol

Description

Properties

CAS No. |

1529-27-7 |

|---|---|

Molecular Formula |

C18H17GeO |

Molecular Weight |

322.0 g/mol |

InChI |

InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |

InChI Key |

AIRGWNCSDJWTBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Triphenylgermanol from Triphenylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of triphenylgermanol from triphenylgermane. Due to the limited availability of direct oxidation methods, this guide details a robust two-step synthetic pathway involving the formation of a triphenylgermyl halide intermediate followed by its hydrolysis. This method is a standard and efficient approach in organogermanium chemistry.

Synthetic Strategy

The conversion of triphenylgermane to this compound is most effectively achieved through a two-step process:

-

Halogenation: Triphenylgermane is first converted to a triphenylgermyl halide, such as triphenylbromogermane, through reaction with a suitable halogenating agent.

-

Hydrolysis: The resulting triphenylgermyl halide is then hydrolyzed to yield the target compound, this compound.

This strategic approach ensures high conversion rates and facilitates the purification of the final product.

Experimental Protocols

Step 1: Synthesis of Triphenylbromogermane

Reaction:

(C₆H₅)₃GeH + Br₂ → (C₆H₅)₃GeBr + HBr

Materials:

-

Triphenylgermane ((C₆H₅)₃GeH)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triphenylgermane in anhydrous carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates the reaction's progress.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete conversion.

-

The solvent is then removed under reduced pressure to yield crude triphenylbromogermane. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Reaction:

(C₆H₅)₃GeBr + H₂O → (C₆H₅)₃GeOH + HBr

Materials:

-

Triphenylbromogermane ((C₆H₅)₃GeBr)

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Beaker

-

Magnetic stirrer

Procedure:

-

Dissolve the crude triphenylbromogermane from the previous step in acetone in a beaker.

-

With vigorous stirring, slowly add water to the solution. The hydrolysis reaction is initiated, leading to the precipitation of this compound.

-

Continue stirring for 30 minutes to ensure complete hydrolysis.

-

Neutralize the resulting hydrobromic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table summarizes typical quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Bromination | Step 2: Hydrolysis | Overall |

| Typical Yield | > 95% | > 90% | > 85% |

| Melting Point of (C₆H₅)₃GeOH | - | 138-140 °C | 138-140 °C |

| ¹H NMR of (C₆H₅)₃GeOH (CDCl₃, δ) | - | ~7.3-7.6 (m, 15H, Ar-H), ~2.5 (s, 1H, OH) | ~7.3-7.6 (m, 15H, Ar-H), ~2.5 (s, 1H, OH) |

| ¹³C NMR of (C₆H₅)₃GeOH (CDCl₃, δ) | - | ~135, 130, 128 (Ar-C) | ~135, 130, 128 (Ar-C) |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Overall synthetic workflow from triphenylgermane to this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The two-step synthesis of this compound from triphenylgermane via a triphenylgermyl halide intermediate is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The procedures outlined in this guide provide a clear pathway for researchers and professionals in the field of chemistry and drug development to access this important organogermanium compound. Careful execution of the experimental protocols and purification steps will ensure a high-purity final product.

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylgermanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylgermanol ((C₆H₅)₃GeOH), also known as triphenylgermanium hydroxide, is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and a hydroxyl group. While its carbon analog, triphenylmethanol, is a well-studied compound, this compound is a more specialized chemical entity. This guide provides a comprehensive overview of the available technical data on the physical and chemical properties of this compound, with a focus on its crystal structure. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide also infers certain properties and methodologies based on established chemical principles and the known characteristics of analogous compounds.

Physical Properties

The physical properties of this compound are primarily defined by its solid-state structure. Unlike its carbon counterpart, triphenylmethanol, which is a white crystalline solid with a melting point in the range of 160-163 °C, specific physical constants for this compound, such as a precise melting point and boiling point, are not widely reported in readily available literature. However, detailed crystallographic data provides significant insight into its physical nature.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing a triclinic crystal system. The germanium atom is tetrahedrally coordinated. The asymmetric unit of the crystal structure contains eight independent molecules, which form two separate hydrogen-bonded tetramers.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆GeO |

| Molecular Weight | 320.9 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 15.408(6) Å |

| b | 19.974(7) Å |

| c | 23.264(11) Å |

| α | 107.78(4)° |

| β | 103.54(4)° |

| γ | 101.51(3)° |

| Volume | 6338(5) ų |

| Z | 16 |

| Calculated Density (Dx) | 1.34 g/cm³ |

Molecular Geometry

The germanium atom at the core of the this compound molecule exhibits tetrahedral geometry. The three phenyl groups and the hydroxyl group are arranged around this central atom. The key bond lengths determined from the crystal structure analysis are summarized below.

Table 2: Key Bond Lengths in this compound [1]

| Bond | Mean Bond Length (Å) |

| Ge-O | 1.791(7) |

| Ge-C | 1.931(8) |

The hydrogen bonding between the hydroxyl groups of adjacent molecules is a defining feature of the solid-state structure, with O--H...O distances in the range of 2.609(11) to 2.657(11) Å.[1]

Chemical Properties

Detailed experimental studies on the chemical reactivity of this compound are not extensively documented in common chemical literature. However, its properties can be inferred from the behavior of analogous organogermanium and organosilicon hydroxides.

The Ge-OH bond is expected to be polar, and the compound can likely act as a weak acid. The presence of the bulky phenyl groups provides significant steric hindrance around the germanium center, which will influence its reactivity. Reactions involving the hydroxyl group, such as condensation to form a germoxane ((Ph₃Ge)₂O), are plausible under appropriate conditions (e.g., heating or in the presence of a dehydrating agent).

Experimental Protocols

General Synthesis Methodology via Hydrolysis

The following is a generalized protocol based on common laboratory practices for the synthesis of analogous compounds. Note: This is a representative workflow and has not been verified against a specific published procedure for this compound.

Reaction Scheme:

(C₆H₅)₃Ge-X + H₂O → (C₆H₅)₃Ge-OH + HX (where X = Cl, Br)

Materials and Reagents:

-

Triphenylgermanium bromide or chloride

-

A suitable organic solvent (e.g., diethyl ether, tetrahydrofuran)

-

A weak base (e.g., sodium bicarbonate or a dilute aqueous solution of sodium hydroxide) to neutralize the hydrohalic acid byproduct

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Solvents for recrystallization (e.g., a mixture of a polar and non-polar solvent like ethanol/water or hexane/ethyl acetate)

Procedure:

-

Dissolution: Dissolve the triphenylgermanium halide in the chosen organic solvent in a flask.

-

Hydrolysis: Add an aqueous solution of a weak base dropwise to the stirred solution of the triphenylgermanium halide at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent system to obtain the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the generalized synthesis protocol described above.

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups. A signal for the hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the phenyl rings. The carbon atom attached to the germanium would likely appear at a distinct chemical shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to the aromatic C-H and C-C stretching vibrations of the phenyl groups would also be prominent.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (320.9 g/mol ), taking into account the isotopic distribution of germanium. Fragmentation patterns would likely involve the loss of the hydroxyl group and phenyl rings.

Biological Activity and Signaling Pathways

There is no significant information in the available literature to suggest that this compound has any well-characterized biological activity or is involved in any specific signaling pathways. Organogermanium compounds can have a wide range of biological effects, but this compound itself does not appear to be a focus of research in drug development or molecular biology. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is an organogermanium compound for which detailed crystallographic data is available, providing a solid foundation for understanding its physical and molecular structure. While comprehensive experimental data on its chemical reactivity, detailed synthesis protocols, and spectral characterization are not widely disseminated in readily accessible literature, its properties and synthesis can be reasonably inferred from the behavior of analogous compounds. For researchers and scientists working with this compound, the information provided in this guide serves as a foundational reference, though experimental verification of its properties is highly recommended.

References

In-depth Technical Guide: Solubility of Triphenylgermanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield quantitative solubility data for triphenylgermanol. The following guide provides qualitative solubility information for the close structural analog, triphenylmethanol, to offer general insights into the expected solubility characteristics of this compound. A general experimental protocol for determining solubility is also provided.

Introduction

Solubility Profile of a Structural Analog: Triphenylmethanol

Due to the lack of specific data for this compound, the solubility of triphenylmethanol is presented here as a reference. The substitution of the central carbon atom with a germanium atom is expected to influence solubility, but the overall trends are likely to be similar due to the dominance of the three phenyl groups in the molecular structure.

Table 1: Qualitative Solubility of Triphenylmethanol in Various Solvents

| Solvent | Type | Solubility | Citation |

| Ethanol | Polar Protic | Soluble | [1] |

| Diethyl Ether | Polar Aprotic | Soluble | [1] |

| Benzene | Nonpolar | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Dioxane | Polar Aprotic | Soluble | |

| Petroleum Ether | Nonpolar | Insoluble | [1] |

| Water | Polar Protic | Insoluble | [1][2] |

The high solubility of triphenylmethanol in polar aprotic and nonpolar aromatic solvents is attributed to the large, nonpolar surface area of the three phenyl rings. Its insolubility in water is a result of the hydrophobic nature of the triphenylmethyl group.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

Sampling: After equilibration, stop the shaking and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, the qualitative solubility of its close structural analog, triphenylmethanol, suggests that it is likely soluble in a range of common organic solvents such as ethanol, diethyl ether, and benzene, and insoluble in water. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Such data will be invaluable for the advancement of research involving this and similar organogermanium compounds.

References

Triphenylgermanol molecular weight and formula

Triphenylmethanol, also known as triphenylcarbinol, is an organic compound with the chemical formula C19H16O. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents such as ethanol, diethyl ether, and benzene.

Quantitative Data Summary

The key quantitative properties of Triphenylmethanol are summarized in the table below for easy reference by researchers and drug development professionals.

| Property | Value | Citations |

| Molecular Formula | C19H16O | [1][2][3][4][5][6] |

| Molecular Weight | 260.33 g/mol | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Triphenylmethanol are available in the chemical literature. One common method involves a Grignard reaction.

Synthesis of Triphenylmethanol via Grignard Reaction

A typical laboratory preparation involves the reaction of phenylmagnesium bromide with benzophenone. This is a classic example of the synthesis of a tertiary alcohol using a Grignard reagent. The reaction proceeds in an ethereal solvent, typically dry diethyl ether or tetrahydrofuran, to stabilize the Grignard reagent. The initial product is a magnesium alkoxide, which is then hydrolyzed in a subsequent step with an aqueous acid to yield triphenylmethanol. A byproduct of this reaction can be biphenyl.

Logical Relationships in Synthesis

The synthesis of Triphenylmethanol via the Grignard reaction can be visualized as a multi-step process with key reagents and intermediates. The following diagram illustrates the logical workflow of this synthesis.

References

- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. Triphenylcarbinol | C19H16O | CID 6457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triphenylmethanol, 97% | Fisher Scientific [fishersci.ca]

- 4. Triphenylmethanol, 98% | Fisher Scientific [fishersci.ca]

- 5. Triphenylcarbinol [drugfuture.com]

- 6. ud.goldsupplier.com [ud.goldsupplier.com]

Spectroscopic Profile of Triphenylgermanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound of interest in various fields of chemical research. This technical guide provides an overview of its spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). However, it is important to note that comprehensive, publicly available datasets for the spectroscopic characterization of this compound are limited. This document compiles the available information and outlines the primary methods for its synthesis, which are often intrinsically linked to its characterization.

Synthesis of this compound

The preparation of this compound has been approached through several synthetic routes, with the most common methods involving the hydrolysis of a triphenylgermyl precursor.

One established method is the hydrolysis of Triphenylgermanium bromide ((C₆H₅)₃GeBr). This reaction is typically carried out in the presence of a base, such as aqueous-alcoholic potassium hydroxide, to facilitate the substitution of the bromide with a hydroxyl group, yielding this compound[1][2][3].

An alternative historical synthesis involves the hydrolysis of sodium triphenylgermanide ((C₆H₅)₃GeNa). This method proceeds by the oxidation of the germanide in liquid ammonia, followed by treatment with a proton source[1][3].

The synthesis of this compound is a foundational step for its further study and application, and the characterization of the final product is crucial to confirm its identity and purity.

Spectroscopic Data

Detailed and publicly accessible spectroscopic data for this compound is sparse. The following sections present the available information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups within a molecule. For this compound, the most characteristic absorption would be that of the hydroxyl (-OH) group.

| Functional Group | Expected Absorption Range (cm⁻¹) ** | Reported Absorption (cm⁻¹) ** | Reference |

| O-H stretch | 3200-3600 | ~3676 (corresponding to 2.72 µm) | [4] |

| C-H stretch (aromatic) | 3000-3100 | Not explicitly reported | |

| C=C stretch (aromatic) | 1450-1600 | Not explicitly reported | |

| Ge-C stretch | 450-600 | Not explicitly reported | |

| Ge-O stretch | 800-900 | Not explicitly reported |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the most common techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl groups and a distinct signal for the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings (ipso, ortho, meta, and para carbons).

Despite the expectation of such spectra, specific chemical shift data and coupling constants for this compound were not found in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the hydroxyl group, phenyl groups, or other neutral fragments.

No specific mass spectrometry data, including m/z values and fragmentation patterns for this compound, were identified in the searched resources.

Experimental Protocols

Due to the lack of specific spectroscopic data sets, detailed experimental protocols for the acquisition of this data for this compound cannot be provided. However, the general methodologies would be as follows:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would typically be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid sample) or dissolved in a suitable solvent (e.g., CCl₄) for a solution-phase spectrum.

-

Mass Spectrometry: Mass spectra could be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a summary of the available information on the spectroscopic properties of this compound. While the synthesis of this compound is well-documented, a comprehensive and publicly accessible collection of its NMR, IR, and Mass Spectrometry data is currently lacking. The information presented here is intended to serve as a foundational resource for researchers and professionals, highlighting the need for further experimental work to fully characterize this important organogermanium compound.

References

The Thermal Stability of Triphenylgermanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgermanol (Ph₃GeOH) is an organogermanium compound characterized by a germanium atom bonded to three phenyl groups and one hydroxyl group. While organogermanium compounds are generally recognized for their considerable thermal stability, specific and detailed data on the thermal decomposition of this compound remains limited in publicly accessible literature. This technical guide aims to provide a comprehensive overview of the current understanding of the thermal stability of this compound, drawing parallels with analogous compounds and outlining general principles of thermal analysis relevant to its study. Due to the scarcity of direct experimental data, this guide will also address the thermal properties of related aryl-germanium and aryl-tin compounds to provide a comparative context.

Thermal Properties of Organogermanium Compounds: A General Perspective

Organogermanium compounds, particularly those with aryl substituents, are known for their robust thermal and chemical stability. The strength of the Germanium-Carbon (Ge-C) bond contributes significantly to this stability. For instance, tetraphenylgermane (Ph₄Ge), a closely related compound lacking the hydroxyl group, is noted for its high thermal stability, evidenced by its high melting point of 230-238 °C.[1] This suggests that the triphenylgermyl (Ph₃Ge-) moiety itself is thermally stable.

Inferred Thermal Behavior of this compound

The presence of the hydroxyl group in this compound introduces a potential pathway for thermal decomposition not present in tetraphenylgermane. One common thermal decomposition route for metal hydroxides is dehydration. For example, the analogous tin compound, triphenyltin hydroxide (Ph₃SnOH), is known to undergo dehydration upon heating above 45 °C to form bis(triphenyltin) oxide.[2] It is plausible that this compound could undergo a similar condensation reaction upon heating to form the corresponding oxide, (Ph₃Ge)₂O, with the elimination of water.

Comparative Thermal Analysis Data

To provide a framework for understanding the potential thermal stability of this compound, the following table summarizes available data on related compounds.

| Compound Name | Chemical Formula | Thermal Decomposition Information |

| Tetraphenylgermane | Ph₄Ge | Melting point: 230-238 °C, indicating high thermal stability.[1] |

| Triphenyltin Hydroxide | Ph₃SnOH | Decomposes upon heating above 45 °C, likely via dehydration.[2] |

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound are not available, the following outlines a general methodology for assessing the thermal stability of a solid organic or organometallic compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the crystalline compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks in the thermogram.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.

References

An In-depth Technical Guide to Triphenylgermanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylgermanol, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, an organogermanium compound, is characterized by the presence of three phenyl groups and a hydroxyl group attached to a central germanium atom.

| Identifier | Value |

| CAS Number | 1011-12-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₆GeO |

| Molecular Weight | 320.92 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 134-136 °C |

| Boiling Point | 398.6 °C at 760 mmHg |

| Flash Point | 194.9 °C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of triphenylgermanium bromide.

Materials:

-

Triphenylgermanium bromide

-

Diethyl ether

-

Aqueous ammonia solution

Procedure:

-

Dissolve triphenylgermanium bromide in diethyl ether.

-

Add an aqueous solution of ammonia to the ethereal solution.

-

Stir the mixture at room temperature.

-

Separate the ethereal layer and dry it over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent, such as a mixture of benzene and petroleum ether, to yield pure this compound crystals.

Logical Relationship of Synthesis

A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research

Due to its unique chemical structure, this compound and its derivatives are subjects of interest in various research areas, including materials science and medicinal chemistry. Further investigation is required to fully elucidate its potential applications, particularly in the context of drug development and its interaction with biological signaling pathways. At present, detailed information on specific signaling pathways directly modulated by this compound is limited in publicly available scientific literature. As research progresses, this section will be updated to include relevant diagrams and experimental workflows.

An In-depth Technical Guide to Triphenylgermanol Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgermanol and its derivatives represent a compelling, yet underexplored, class of organogermanium compounds with significant potential in medicinal chemistry and drug development. Organogermanium compounds have garnered interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The triphenyl scaffold, in particular, offers a unique three-dimensional structure that can be readily functionalized to modulate biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound derivatives and their analogues, aimed at researchers and professionals in the field of drug discovery. While direct research on this compound derivatives is limited, this guide draws upon data from structurally similar compounds, including other organogermanium species and triphenyl-metal analogues, to provide a foundational understanding and framework for future investigation.

Core Concepts: Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be conceptually adapted from the well-established Grignard reaction used for its carbon analogue, triphenylmethanol. The general approach involves the reaction of a phenyl Grignard reagent with a germanium-containing electrophile.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Data from Analogues

While specific quantitative data for this compound derivatives is scarce in publicly available literature, the broader class of organogermanium and triphenyl-metal compounds has demonstrated a range of biological activities. This section summarizes data from analogous compounds to infer the potential therapeutic applications of this compound derivatives.

Antifungal and Antimicrobial Activity

Organogermanium compounds have been investigated for their antimicrobial properties. For instance, acetates of trialkyl- and triphenyl-substituted germanium have been noted for their potential as antimicrobial agents. The antifungal activity of novel triazole compounds containing a piperazine moiety has been documented, with some derivatives showing potent activity against various human pathogenic fungi.[1]

Table 1: Antifungal Activity of Analogue Compounds

| Compound Class | Organism | Activity (MIC80 in µg/mL) | Reference |

| Triazole-piperazine derivatives | Candida albicans | 0.25 | [1] |

| Triazole-piperazine derivatives | Microsporum gypseum | 0.25 | [1] |

Note: Data presented is for analogous heterocyclic compounds, not this compound derivatives themselves, but suggests a potential avenue for investigation.

Cytotoxic and Anticancer Activity

The cytotoxicity of triphenyl-metal compounds against cancer cell lines has been a subject of interest. While direct data on this compound is limited, studies on analogous compounds provide insights into their potential as anticancer agents. For example, various synthesized triazene derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.[2]

Table 2: Cytotoxicity of Analogue Compounds against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Triazene derivatives | PC3 (Prostate Cancer) | 0.560 - 3.33 | [2] |

| Triazene derivatives | HT29 (Colon Cancer) | 0.560 - 3.33 | [2] |

| Triazene derivatives | HeLa (Cervical Cancer) | 0.560 - 3.33 | [2] |

| Triazene derivatives | MCF7 (Breast Cancer) | 0.560 - 3.33 | [2] |

Note: This data is for nitrogen-containing heterocyclic analogues and serves to highlight the potential for cytotoxic activity in structurally related compounds.

Experimental Protocols

Synthesis of this compound (Adapted from Triphenylmethanol Synthesis)

The following is a conceptual protocol adapted from the Grignard synthesis of triphenylmethanol.[3][4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Germanium(IV) chloride

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine and may require gentle heating.

-

Reaction with Germanium Tetrachloride: Once the Grignard reagent is formed, a solution of germanium(IV) chloride in anhydrous diethyl ether is added slowly from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath.

-

Hydrolysis: The reaction mixture is then carefully poured into a beaker containing a mixture of ice and 10% sulfuric acid to hydrolyze the intermediate and dissolve the magnesium salts.

-

Extraction and Purification: The product is extracted with diethyl ether. The ether layer is washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Experimental Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of novel compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for a period of 24-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways: A Frontier for Investigation

The specific signaling pathways modulated by this compound derivatives are currently unknown. However, based on the activities of other metal-containing and heterocyclic compounds, several pathways could be hypothesized as potential targets. For researchers, investigating the impact of these novel compounds on key cellular signaling pathways will be a critical step in elucidating their mechanism of action.

Hypothetical Target Pathways for Investigation:

Caption: Potential cellular signaling pathways for investigation.

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising area for novel drug discovery. While direct experimental data is currently limited, the information available for structurally related compounds provides a strong rationale for their investigation as potential antifungal and anticancer agents. Future research should focus on the systematic synthesis of a library of this compound derivatives, followed by comprehensive biological screening to identify lead compounds. Subsequent studies should then aim to elucidate their mechanisms of action, including the identification of specific molecular targets and affected signaling pathways. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. amherst.edu [amherst.edu]

Methodological & Application

Applications of Triphenylgermanol in Organic Synthesis: An Overview

Despite a comprehensive review of available scientific literature, there is a notable lack of documented applications of triphenylgermanol as a reagent or catalyst in mainstream organic synthesis. While organogermanium chemistry is an established field, the specific roles of this compound in common synthetic transformations such as etherification, esterification, or cross-coupling reactions are not well-reported in publicly accessible databases and scientific journals.

Organogermanium compounds, in general, are known to participate in various organic reactions. Their reactivity is often compared to that of organosilicon and organotin compounds, positioning them as having intermediate reactivity. For instance, some organogermanes have been utilized in cross-coupling reactions. However, these applications typically involve other forms of organogermanium species, such as organogermanes with different substituents or germanium halides, rather than this compound itself.

The Ge-OH functional group in germanols is recognized as an intermediate in the hydrolysis of organogermanium halides. The condensation of these germanols can lead to the formation of Ge-O-Ge bonds, which is a fundamental process in organogermanium chemistry. This reactivity, however, is more related to the synthesis and stability of organogermanium oxides and polymers rather than the application of the isolated this compound as a tool in broader organic synthesis.

A logical workflow for investigating the potential of a specific compound like this compound in organic synthesis would typically involve screening its catalytic activity in a range of standard reactions. This process is outlined in the diagram below.

Caption: A generalized workflow for evaluating the catalytic potential of a compound in organic synthesis.

Given the current state of the literature, it appears that this compound has either not been extensively investigated for these applications, or the results of such investigations have not been widely published. Therefore, for researchers, scientists, and drug development professionals, the exploration of this compound's synthetic utility could represent a novel area of research. However, at present, there are no established application notes or detailed protocols to report.

Application Notes and Protocols: Use of Triphenylgermanol as a Catalyst

Audience: Researchers, scientists, and drug development professionals.

Note: Following a comprehensive literature search, no significant information was found regarding the use of triphenylgermanol as a catalyst. The scientific community has not widely reported its application in catalysis. Therefore, detailed application notes and experimental protocols for this compound are not available.

However, to provide valuable context for researchers interested in related organometallic compounds, this document outlines the catalytic applications of other organogermanium compounds, as well as the structurally analogous triphenylborane. This information may offer insights into potential, yet currently unexplored, catalytic activities of this compound.

Catalytic Applications of Organogermanium Compounds

While this compound itself is not a documented catalyst, other organogermanium compounds have demonstrated catalytic activity in various organic transformations.

Cross-Coupling Reactions

Organogermanium compounds serve as coupling partners in palladium-catalyzed cross-coupling reactions.[1] These reactions are pivotal for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental in medicinal chemistry and materials science. The reactivity of organogermanes can be orthogonal to other organometallic reagents, enabling selective synthesis.[1]

Esterification Reactions

Certain C,N-chelated organogermanium(II) hydrides have been shown to catalyze the direct esterification of aldehydes, offering a pathway to ester synthesis.[2]

Cycloaddition Reactions

Mononuclear organogermanium(IV) compounds function as Lewis acid catalysts in [3+2] cycloaddition reactions, facilitating the synthesis of heterocyclic compounds like 5-substituted-1H-tetrazoles with high yields.[3]

Catalytic Applications of Triphenylborane

Triphenylborane (BPh₃), a structural analog of this compound, is a well-established metal-free Lewis acid catalyst for a range of organic reactions.[4]

Summary of Triphenylborane Catalyzed Reactions

| Reaction Type | Reactants | Products | Key Features |

| Polymerization | Epoxides and CO₂ | Polycarbonates | Metal-free catalysis, high carbonate content.[4][5] |

| Hydrosilylation | Alkenes and Silanes | Silyl-modified polymers | Can be performed in a one-pot reaction following polymerization.[5] |

| Hydrogenation | Unsaturated Substrates | Saturated Products | Acts as a Lewis acid component in Frustrated Lewis Pair (FLP) catalysis.[4] |

| Reductive Methylation | Amines, CO₂, Silane | N-methylated amines | Utilizes CO₂ as a C1 source.[4] |

Experimental Workflow: Triphenylborane-Catalyzed Polymerization and Hydrosilylation

The following diagram illustrates a general workflow for a one-pot copolymerization and hydrosilylation reaction catalyzed by triphenylborane.

Caption: One-pot polymerization and hydrosilylation workflow.

Conclusion

Based on current scientific literature, this compound is not an established catalyst. Researchers interested in the catalytic potential of germanium-based compounds may draw inspiration from the documented applications of other organogermanium species and the analogous triphenylborane. Any investigation into the catalytic activity of this compound would constitute a novel area of research. Without established data, specific protocols and detailed visualizations for this compound as a catalyst cannot be provided.

References

- 1. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]

- 2. C,N‐Chelated Organogermanium(II) Hydride as Catalyst for Esterification of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mononuclear organogermanium(iv) catalysts for a [3 + 2] cycloaddition reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Triphenylborane in Metal-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized polycarbonates via triphenylborane catalyzed polymerization-hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Triphenylgermanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Triphenylgermanol in various sample matrices. The methodologies described are based on established analytical techniques and principles, offering guidance for method development, validation, and routine analysis.

Overview of Analytical Techniques

The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on factors such as the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control, stability testing, or trace analysis). The primary recommended techniques are:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally stable compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization is likely required for this compound to improve its volatility and chromatographic performance.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte, making it a powerful tool for purity assessment and quantification.

-

UV-Vis Spectrophotometry: A simple and cost-effective method for the direct quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected for the analytical methods described. These values are indicative and should be established for each specific method and laboratory.

| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR (¹H) | UV-Vis Spectrophotometry |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 0.5 mg/mL | 0.5 - 2 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 0.3 - 1.5 mg/mL | 1.5 - 6 µg/mL |

| Linearity Range | 0.3 - 100 µg/mL | 0.03 - 50 µg/mL | 0.3 - 50 mg/mL | 1.5 - 50 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% | < 1% | < 3% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of this compound.

3.1.1. Principle

This compound is separated from potential impurities and degradation products on a C18 stationary phase using a suitable mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from a reference standard.

3.1.2. Materials and Reagents

-

This compound reference standard (purity > 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable buffer components)

-

Volumetric flasks, pipettes, and autosampler vials

3.1.3. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). A typical starting point could be Acetonitrile:Water (70:30, v/v). The mobile phase composition should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 220-230 nm is a reasonable starting point, similar to triphenylmethanol.[1]

-

Injection Volume: 10 µL.

3.1.4. Standard and Sample Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.5. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[2][3] A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.[4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol outlines a method for the quantification of this compound using GC-MS after a derivatization step to increase its volatility.

3.2.1. Principle

The hydroxyl group of this compound is derivatized, typically through silylation, to form a more volatile and thermally stable compound.[8][9] The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.

3.2.2. Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Volumetric flasks, pipettes, and GC vials with inserts

3.2.3. Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. (This is a starting point and requires optimization).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard.

3.2.4. Derivatization and Sample Preparation

-

Standard and Sample Preparation: Prepare stock solutions of this compound and the internal standard in an anhydrous solvent.

-

Derivatization: In a GC vial, add a known aliquot of the standard or sample solution and the internal standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS) and 50 µL of an anhydrous solvent (e.g., pyridine). Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

3.2.5. Method Validation

Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ. The efficiency of the derivatization reaction should also be evaluated.[10][11]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general procedure for the quantification of this compound using qNMR.

3.3.1. Principle

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[12] By comparing the integral of a specific resonance of this compound to the integral of a known amount of an internal standard, the concentration or purity of this compound can be determined.[13][14][15]

3.3.2. Materials and Reagents

-

This compound sample

-

Internal standard (e.g., maleic acid, dimethyl sulfone, or another suitable certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals)

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) of high purity

-

NMR tubes

3.3.3. Instrumentation and Parameters

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard 1D proton pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard). A value of 30-60 seconds is often sufficient for quantitative purposes.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8, 16, or more).

-

Spectral Width: Sufficient to cover all resonances of interest.

-

Acquisition Time: At least 3 seconds.

3.3.4. Sample Preparation

-

Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer an appropriate amount of the solution into an NMR tube.

3.3.5. Data Processing and Quantification

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the selected non-overlapping signals for both this compound and the internal standard.

-

Calculate the concentration or purity of this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

UV-Vis Spectrophotometry

This protocol is for the direct quantification of this compound in a simple, non-absorbing matrix.

3.4.1. Principle

The amount of UV radiation absorbed by a solution of this compound is proportional to its concentration, following the Beer-Lambert law.

3.4.2. Materials and Reagents

-

This compound reference standard

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Quartz cuvettes

3.4.3. Instrumentation

-

UV-Vis Spectrophotometer

3.4.4. Procedure

-

Determine λ_max: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Based on the structurally similar triphenylmethanol, this is expected to be around 220-230 nm.[1]

-

Prepare Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λ_max.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

3.4.5. Method Validation

Validate the method for linearity, accuracy, precision, LOD, and LOQ.[16][17][18][19] Specificity is a critical parameter, as any substance in the sample that absorbs at the analytical wavelength will interfere with the measurement.

Visualizations

Caption: HPLC-UV analytical workflow for this compound.

Caption: GC-MS analytical workflow for this compound.

Caption: qNMR analytical workflow for this compound.

References

- 1. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. rssl.com [rssl.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. seer.ufrgs.br [seer.ufrgs.br]

- 17. Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnrjournal.com [pnrjournal.com]

Triphenylgermanol: Application Notes and Protocols for Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound that, while not extensively utilized directly in end-use materials, serves as a valuable precursor and building block in the synthesis of advanced germanium-containing materials. Its chemistry is primarily centered around the reactivity of the hydroxyl group, which can undergo condensation reactions to form germoxanes, and its potential as a starting material for the generation of germanium oxide (GeO₂) materials and functionalized polymers. This document provides an overview of its potential applications in materials science, along with detailed protocols for its synthesis and conversion to key intermediates.

Potential Applications in Materials Science

The applications of this compound in materials science are largely indirect, stemming from its role as a precursor to other functional materials.

-

Precursor to Germoxanes: this compound readily undergoes condensation to form hexaphenyldigermoxane, a key intermediate for more complex organogermanium structures. Germoxanes, the germanium analogues of siloxanes, are of interest for the development of novel inorganic-organic hybrid polymers and materials with tailored thermal and mechanical properties.

-

Source for Germanium Oxide (GeO₂) Coatings and Nanomaterials: Organogermanium compounds can serve as precursors for the deposition of germanium oxide thin films and the synthesis of GeO₂ nanoparticles.[1][] this compound, upon thermal decomposition or controlled hydrolysis, can be a source of GeO₂, a material with applications in optical fibers, catalysts, and as a high-k dielectric material in microelectronics.

-

Monomer for Germanium-Containing Polymers: While less common than their silicon counterparts, polymers incorporating germanium in their backbone or as pendant groups are being explored for their unique electronic and optical properties. This compound can be functionalized to create monomers for polymerization, leading to materials with high refractive indices, enhanced thermal stability, and potential applications in optoelectronics.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the hydrolysis of triphenylgermanium bromide.

Materials:

-

Triphenylgermanium bromide ((C₆H₅)₃GeBr)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask

-

Separatory funnel

-

Stir plate and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve triphenylgermanium bromide in anhydrous diethyl ether in a round-bottom flask.

-

Prepare a dilute aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the stirred solution of triphenylgermanium bromide at room temperature.

-

Continue stirring for 2-3 hours to ensure complete hydrolysis.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer (diethyl ether) from the aqueous layer.

-

Wash the organic layer twice with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization: The product can be characterized by melting point determination, FTIR spectroscopy (presence of a broad O-H stretch), and ¹H and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of Hexaphenyldigermoxane from this compound

This protocol details the condensation of this compound to form hexaphenyldigermoxane.

Materials:

-

This compound ((C₆H₅)₃GeOH)

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Place this compound in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the flask to dissolve the this compound.

-

Heat the mixture to reflux. Water produced during the condensation reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid is hexaphenyldigermoxane. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Properties of this compound and a Key Derivative

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Application Area |

| This compound | (C₆H₅)₃GeOH | 320.92 | 134-137 | Precursor for germoxanes and GeO₂ |

| Hexaphenyldigermoxane | ((C₆H₅)₃Ge)₂O | 623.82 | 181-183 | Intermediate for advanced materials |

Visualizations

Caption: Synthesis of this compound via Hydrolysis.

Caption: Formation of Hexaphenyldigermoxane.

Caption: Potential Material Synthesis Pathways.

References

Synthesis of Triphenylgermanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of triphenylgermanol, a key organogermanium compound. The synthesis is based on the hydrolysis of triphenylgermanium bromide, a method adapted from the work of Brook and Gilman. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow.

Experimental Protocol

The synthesis of this compound is a two-step process. The first step involves the formation of a Grignard reagent, phenylmagnesium bromide, which then reacts with germanium tetrachloride to produce triphenylgermanium bromide. The second step is the hydrolysis of triphenylgermanium bromide to yield the final product, this compound.

Step 1: Synthesis of Triphenylgermanium Bromide

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by the addition of a small crystal of iodine. The reaction mixture is stirred and gently heated to maintain a steady reflux.

-

Reaction with Germanium Tetrachloride: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.

-

Upon completion of the addition, the reaction mixture is stirred for an additional period at room temperature to ensure the complete formation of triphenylgermanium bromide.

Step 2: Hydrolysis to this compound

-

Reaction Quenching: The reaction mixture containing triphenylgermanium bromide is carefully poured into a beaker containing a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the intermediate.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted multiple times with diethyl ether to ensure all the product is recovered.

-

Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is subsequently dried over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether, to obtain pure, crystalline this compound.

Data Presentation

The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | Stoichiometric excess |

| Bromobenzene | 3 molar equivalents |

| Germanium Tetrachloride | 1 molar equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature (Grignard) | Reflux |

| Reaction Temperature (GeCl4 addition) | 0 °C to room temperature |

| Hydrolysis | 0 °C |

| Product Characterization | |

| Appearance | White crystalline solid |

| Melting Point | 138-139 °C |

| Yield | |

| Theoretical Yield | Calculated based on GeCl4 |

| Typical Actual Yield | 70-80% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction involving Grignard reagents is highly sensitive to moisture and should be performed under strictly anhydrous conditions.

Application Notes and Protocols: Derivatization of Triphenylgermanol for Enhanced Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgermanol ((C₆H₅)₃GeOH) is an organogermanium compound with a versatile hydroxyl functional group amenable to a variety of chemical modifications. Derivatization of the Ge-OH group allows for the introduction of diverse functionalities, enabling the modulation of its physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, including triphenylgermyl halides, esters, and ethers, to enhance their utility in research and drug development. These modifications can improve solubility, stability, and target specificity, opening new avenues for their application as therapeutic agents or molecular probes.

I. Conversion of this compound to Triphenylgermyl Halides

The conversion of this compound to triphenylgermyl halides is a crucial first step for many derivatization reactions, as the halide serves as an excellent leaving group for subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of Triphenylgermyl Chloride

Materials:

-

This compound ((C₆H₅)₃GeOH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), add this compound (1.0 g, 3.1 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous diethyl ether (20 mL) to dissolve the this compound.

-

Slowly add thionyl chloride (0.45 mL, 6.2 mmol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with anhydrous hexane to remove any remaining impurities.

-

Dry the solid product, triphenylgermyl chloride, under vacuum.

Expected Outcome:

This protocol should yield triphenylgermyl chloride as a white crystalline solid.

Quantitative Data

| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |

| Triphenylgermyl Chloride | This compound | Thionyl Chloride | Diethyl Ether | 2 hours | >90 |

Experimental Workflow for Halogenation

Caption: Workflow for the synthesis of triphenylgermyl chloride.

II. Synthesis of Triphenylgermyl Esters

Triphenylgermyl esters can be synthesized from triphenylgermyl halides and carboxylate salts, offering a way to introduce a wide range of organic moieties. These derivatives have shown potential as antitumor agents.[1]

Experimental Protocol: Synthesis of Triphenylgermyl Carboxylates

Materials:

-

Triphenylgermyl chloride ((C₆H₅)₃GeCl)

-

Sodium salt of the desired carboxylic acid (e.g., sodium benzoate)

-

Anhydrous benzene or toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

In an inert atmosphere, dissolve triphenylgermyl chloride (1.0 g, 2.9 mmol) in anhydrous benzene (30 mL) in a 100 mL round-bottom flask.

-

Add the sodium salt of the carboxylic acid (e.g., sodium benzoate, 0.42 g, 2.9 mmol) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by observing the precipitation of sodium chloride.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield the pure triphenylgermyl ester.

Expected Outcome:

This procedure yields the corresponding triphenylgermyl carboxylate as a crystalline solid.

Quantitative Data

| Derivative | Carboxylate Salt | Solvent | Reaction Time | Yield (%) |

| Triphenylgermyl Benzoate | Sodium Benzoate | Benzene | 4 hours | ~85 |

| Triphenylgermyl Acetate | Sodium Acetate | Toluene | 6 hours | ~80 |

Reaction Pathway for Esterification

Caption: Synthesis of triphenylgermyl esters.

III. Synthesis of Triphenylgermyl Ethers

The synthesis of triphenylgermyl ethers introduces an ether linkage, which can alter the lipophilicity and hydrogen bonding potential of the parent compound.

Experimental Protocol: Synthesis of Triphenylgermyl Ethers (Williamson-type Synthesis)

Materials:

-

This compound ((C₆H₅)₃GeOH)

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

Under an inert atmosphere, add this compound (1.0 g, 3.1 mmol) to a 50 mL round-bottom flask containing anhydrous THF (20 mL).

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.15 g, 3.7 mmol) portion-wise to the stirred solution at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium triphenylgermanolate.

-

Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 0.22 mL, 3.5 mmol) dropwise.

-